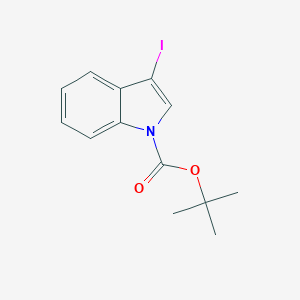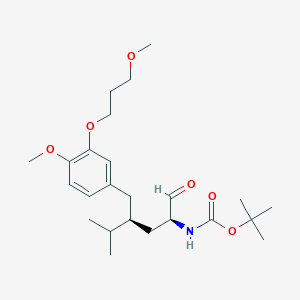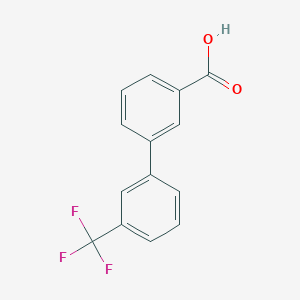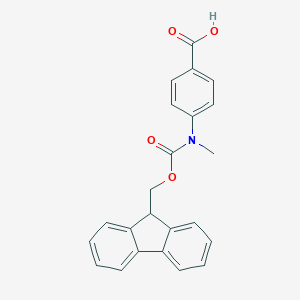
N-(2-methoxyphenyl)oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)oxolan-3-amine, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPO is a cyclic amine that has a unique structure, making it a promising candidate for drug design and development.
作用機序
The mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine is not fully understood, but it is believed to involve the activation of caspase-dependent apoptosis pathways. N-(2-methoxyphenyl)oxolan-3-amine has been shown to induce the cleavage of caspase-3 and caspase-9, leading to apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)oxolan-3-amine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress and inflammation, and the activation of the Nrf2/ARE pathway. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxyphenyl)oxolan-3-amine in lab experiments is its unique structure, which makes it a promising candidate for drug design and development. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one limitation of using N-(2-methoxyphenyl)oxolan-3-amine in lab experiments is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)oxolan-3-amine, including the development of N-(2-methoxyphenyl)oxolan-3-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine and its potential applications in various scientific research fields. Finally, the synthesis of N-(2-methoxyphenyl)oxolan-3-amine derivatives with improved solubility and bioavailability should be explored to optimize its potential as a drug candidate.
In conclusion, N-(2-methoxyphenyl)oxolan-3-amine is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(2-methoxyphenyl)oxolan-3-amine is a relatively straightforward process, and it has been studied for its potential as an anticancer and neuroprotective agent. N-(2-methoxyphenyl)oxolan-3-amine has unique biochemical and physiological effects, making it a promising candidate for drug design and development. However, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)oxolan-3-amine and its potential applications in various scientific research fields.
合成法
The synthesis of N-(2-methoxyphenyl)oxolan-3-amine involves the reaction between 2-methoxyphenylacetic acid and oxalyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N-(2-methoxyphenyl)oxolan-3-amine. The synthesis of N-(2-methoxyphenyl)oxolan-3-amine is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
科学的研究の応用
N-(2-methoxyphenyl)oxolan-3-amine has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-methoxyphenyl)oxolan-3-amine has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(2-methoxyphenyl)oxolan-3-amine has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
特性
CAS番号 |
162851-45-8 |
|---|---|
製品名 |
N-(2-methoxyphenyl)oxolan-3-amine |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3 |
InChIキー |
VBKUUDHFVCZSJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2CCOC2 |
正規SMILES |
COC1=CC=CC=C1NC2CCOC2 |
同義語 |
N-(2'-METHOXYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



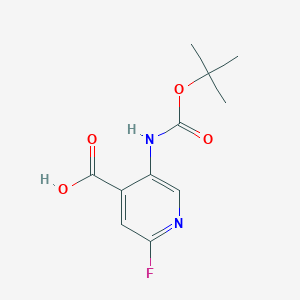

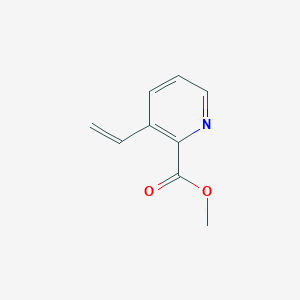
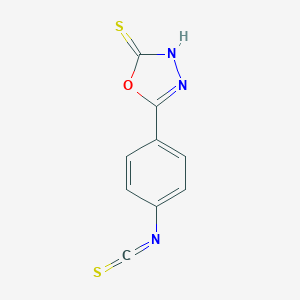
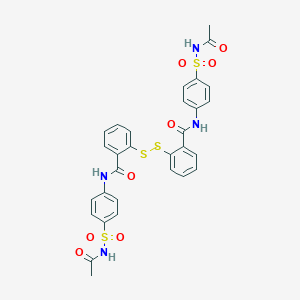
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)
